Spectroscopic Characterization and Structural Analysis of 4-Oxo-2,2-Diphenylpentanenitrile: A Technical Guide
Spectroscopic Characterization and Structural Analysis of 4-Oxo-2,2-Diphenylpentanenitrile: A Technical Guide
Executive Summary
4-Oxo-2,2-diphenylpentanenitrile (CAS: 20985-42-6) is a highly functionalized aliphatic nitrile that serves as a critical precursor in the synthesis of complex pharmaceuticals, including neurokinin-3 antagonists, overactive detrusor treatments, and various analgesic agents 1. Due to the presence of a sterically hindered quaternary carbon, a reactive ketone, and a nitrile group, confirming its structural integrity post-synthesis is paramount. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of 4-oxo-2,2-diphenylpentanenitrile, establishing self-validating protocols for analytical scientists.
Chemical Profile & Synthetic Context
The molecule is typically synthesized via the alkylation of deprotonated diphenylacetonitrile with chloroacetone or bromoacetone in a polar aprotic solvent (e.g., DMF) using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) 1. The resulting structure, CH3-C(=O)-CH2-C(Ph)2-CN , contains several distinct chemical environments that serve as diagnostic markers during spectroscopic analysis.
Diagram 1: Synthetic Workflow and Spectroscopic Validation Pipeline.
Spectroscopic Data Analysis & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for mapping the carbon-hydrogen framework of this molecule. The data below is referenced to standard literature values for this compound 2.
Table 1: 1H NMR Assignments (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale | | :--- | :--- | :--- | :--- | :--- | | 2.16 | Singlet (s) | 3H | −CH3 (C5) | The methyl protons are adjacent to the C=O group, shifting them downfield. The lack of alpha-protons on the adjacent carbonyl carbon results in a sharp singlet. | | 3.59 | Singlet (s) | 2H | −CH2− (C3) | Isolated between the ketone (C4) and the quaternary carbon (C2). The strong electron-withdrawing effect of the carbonyl and the diamagnetic anisotropy of the phenyl rings push this signal significantly downfield. | | 7.30 - 7.41 | Multiplet (m) | 10H | Phenyl rings | The ten aromatic protons overlap due to similar electronic environments, appearing as a complex multiplet typical of unsubstituted gem-diphenyl groups. |
Table 2: 13C NMR Assignments (75.5 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality / Structural Rationale |
|---|---|---|
| 30.5 | Methyl (C5) | Typical chemical shift for a methyl group alpha to an aliphatic ketone. |
| 47.7 | Methylene (C3) | Deshielded by the adjacent carbonyl and the sterically bulky quaternary carbon. |
| 52.0 | Quaternary (C2) | Shifted downfield by the electronegative nitrile group and two phenyl rings. |
| 122.1 | Nitrile (C1) | Characteristic sp -hybridized carbon of the C≡N group. | | 126.7, 128.1, 129.0 | Aromatic (o, m, p) | Resonances of the ortho, meta, and para carbons of the phenyl rings. | | 139.5 | Aromatic (ipso) | The ipso carbon is significantly deshielded due to its attachment to the highly substituted C2 position. | | 202.3 | Ketone (C4) | Highly deshielded sp2 carbonyl carbon, confirming the presence of the aliphatic ketone. |
Infrared (IR) Spectroscopy
Infrared spectroscopy orthogonally validates the presence of the functional groups identified in the 13C NMR.
Table 3: Key IR Vibrational Modes (ATR-FTIR) | Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Rationale | | :--- | :--- | :--- | :--- | | ~3060 | Weak | Aromatic C-H Stretch | sp2 C-H bonds require higher energy to stretch than sp3 C-H bonds. | | ~2950 | Medium | Aliphatic C-H Stretch | sp3 C-H stretching from the methyl and methylene groups. | | ~2240 | Weak | C≡N Stretch | The nitrile stretch is inherently weak due to a small change in the dipole moment during vibration, especially when attached to a sterically hindered carbon. | | ~1715 | Strong | C=O Stretch | Characteristic strong absorption of an acyclic aliphatic ketone. | | ~1600, 1495 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the phenyl rings. | | ~750, 700 | Strong | C-H Out-of-Plane Bend | Highly diagnostic for monosubstituted benzene rings (the two phenyl groups). |
Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV provides a robust fragmentation fingerprint. The molecular ion [M]+∙ is expected at m/z 249.
Table 4: Major EI-MS Fragmentation Ions | m/z | Ion Type | Causality / Fragmentation Pathway | | :--- | :--- | :--- | | 249 | [M]+∙ | The intact molecular ion ( C17H15NO ). | | 206 | [M−43]+ | Loss of the acetyl radical ( ∙COCH3 ). The resulting cation is stabilized by the quaternary carbon and phenyl rings. | | 192 | [M−57]+ | Loss of the acetonyl radical ( ∙CH2COCH3 ). Cleavage between C2 and C3 yields a highly resonance-stabilized diphenylcyano carbocation. | | 43 | [CH3CO]+ | Alpha-cleavage at the ketone yields the highly stable acylium ion. |
Diagram 2: Primary EI-MS Fragmentation Pathways for 4-Oxo-2,2-Diphenylpentanenitrile.
Experimental Protocols & Self-Validating Workflows
To ensure analytical rigor, the following self-validating protocols must be strictly adhered to when characterizing this compound.
Protocol 1: High-Resolution NMR Acquisition
Rationale: CDCl3 is selected as the solvent because its non-polar nature perfectly solvates the highly organic target molecule, while its lack of protons prevents signal overlap.
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Sample Preparation: Dissolve 15-20 mg of the purified 4-oxo-2,2-diphenylpentanenitrile in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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System Validation: Insert the NMR tube. Lock the magnetic field to the deuterium frequency of CDCl3 . Perform automated gradient shimming (Z1-Z5). Validation Check: The Line Width at Half Height (LWHH) of the TMS peak must be ≤1.0 Hz. If broader, re-shim to prevent multiplet smearing.
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Acquisition:
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1H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (d1).
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13C NMR: Acquire 512-1024 scans with proton decoupling (WALTZ-16). Use a 2-second d1 to ensure complete relaxation of the quaternary (C2) and carbonyl (C4) carbons, which have longer T1 relaxation times.
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Referencing: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm or the residual CHCl3 peak to 7.26 ppm (1H) and 77.16 ppm (13C) 2.
Protocol 2: ATR-FTIR Analysis
Rationale: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting because it is non-destructive, eliminates moisture absorption artifacts (which can obscure the ~3000 cm⁻¹ region), and ensures a reproducible path length.
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Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: The background must show a flat baseline with no residual organic peaks, confirming a pristine crystal.
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Sample Acquisition: Place 2-3 mg of the solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil.
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Data Processing: Acquire 32 scans. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, ensuring relative peak intensities match transmission spectra.
Protocol 3: GC-MS (Electron Ionization) Analysis
Rationale: GC-MS separates any unreacted starting materials (e.g., diphenylacetonitrile) from the product before ionization, ensuring the mass spectrum is completely pure.
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Instrument Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validation Check: Ensure the m/z 69, 219, and 502 peaks are present with correct relative abundances and peak widths ( ∼0.6 Da).
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Sample Injection: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into the GC inlet (split ratio 50:1, 250 °C).
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Ionization: Operate the EI source at 70 eV and 230 °C. Scan from m/z 40 to 400 to capture the acylium ion (m/z 43) up to the molecular ion (m/z 249).
References
- Title: Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one Source: Arkivoc URL
- Source: Amazon S3 (Journal Supporting Information)
